molecular formula C16H29NO4Si B144468 tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 81658-27-7

tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B144468
CAS RN: 81658-27-7
M. Wt: 327.49 g/mol
InChI Key: VOCHGZAWJOFSLN-LBPRGKRZSA-N
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Description

Tertiary butyl esters, such as the compound you mentioned, find large applications in synthetic organic chemistry . The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of tert-butyl esters involves the tert-butoxycarbonyl group, which can be introduced into a variety of organic compounds .


Chemical Reactions Analysis

Tert-butyl esters are involved in a variety of chemical reactions due to the unique reactivity pattern of the tert-butyl group .

Scientific Research Applications

Photocyclodimer Studies

A significant application of tert-butyl dihydro pyrrole derivatives is in the study of photocyclodimers. For example, Kopf, Wrobel, and Margaretha (1998) examined the X-ray structure of a major photocyclodimer obtained from the irradiation of tert-butyl dihydro pyrrole, providing insights into its constitution and configuration (Kopf, Wrobel, & Margaretha, 1998).

Diastereoselectivity in Synthesis

The diastereoselective synthesis using derivatives of tert-butyl dihydro pyrrole is another important application. Vallat, Buciumas, Neier, and Stoeckli-Evans (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction with these compounds (Vallat et al., 2009).

Synthesis of Pulchellalactam

The compound's utility in synthesizing other complex molecules is also notable. Hermet, Caubert, and Langlois (2006) demonstrated its use in the short synthesis of pulchellalactam, a significant achievement in organic synthesis (Hermet, Caubert, & Langlois, 2006).

Organocatalyzed Synthesis

Organocatalysis is another area where tert-butyl dihydro pyrrole derivatives find application. Hozjan, Ciber, Požgan, Svete, Štefane, and Grošelj (2023) reported the organocatalyzed synthesis of a related compound, showcasing its versatility in organic chemistry (Hozjan et al., 2023).

Pyrrole Derivative Synthesis

The synthesis of various pyrrole derivatives using tert-butyl dihydro pyrrole is a notable application. For instance, Hill, Imam, Mcnab, and O'neill (2009) discussed the synthesis of unstable 3-hydroxy-1H-pyrrole, a significant achievement in pyrrole chemistry (Hill et al., 2009).

Future Directions

The future directions of research involving tert-butyl esters could involve further exploration of their unique reactivity pattern and potential applications in synthetic organic chemistry .

properties

IUPAC Name

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h9-10,12H,11H2,1-8H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCHGZAWJOFSLN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C=CC1=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601106695
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,5-dihydro-5-oxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol

CAS RN

81658-27-7
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,5-dihydro-5-oxo-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81658-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,5-dihydro-5-oxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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CC(C)(C)OC(=O)N1C(=O)C=CC1CO[Si](C)(C)C(C)(C)C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 3
tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 4
tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 5
tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Citations

For This Compound
1
Citations
TF Kellici, D Ntountaniotis, M Vanioti… - Journal of Molecular …, 2017 - Elsevier
During the synthesis of new pyrrolidinone analogs possessing biological activity it is intriguing to assign their absolute stereochemistry as it is well known that drug potency is influenced …
Number of citations: 1 www.sciencedirect.com

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